1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

ADME Medicinal Chemistry Lipophilicity

This isatin derivative features a unique 3-(m-tolyloxy)propyl chain that defines target engagement and metabolic profile, making precise structural replication critical for reproducible SAR campaigns. With an optimized LogP of ~3.3, it serves as a privileged scaffold for CNS-penetrant libraries and antiproliferative screening decks targeting mantle cell lymphoma or neglected tropical diseases. Ensure supply chain integrity by sourcing only verified, high-purity material.

Molecular Formula C18H17NO3
Molecular Weight 295.3g/mol
CAS No. 842957-31-7
Cat. No. B367208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione
CAS842957-31-7
Molecular FormulaC18H17NO3
Molecular Weight295.3g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C18H17NO3/c1-13-6-4-7-14(12-13)22-11-5-10-19-16-9-3-2-8-15(16)17(20)18(19)21/h2-4,6-9,12H,5,10-11H2,1H3
InChIKeyMVUFTEACRGYHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione as a Distinct Isatin Scaffold


1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione (CAS: 842957-31-7), also named 1-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione, is a synthetic derivative of isatin (indoline-2,3-dione) . This compound is characterized by its isatin core, a privileged scaffold in medicinal chemistry, which is N-alkylated with a unique 3-(m-tolyloxy)propyl chain . The class of 2,3-indolinedione derivatives is recognized for its potential in developing novel therapeutic strategies, particularly in oncology [1].

Structural Specificity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: Why Close Analogs Are Not Interchangeable


Scientific and industrial users cannot simply interchange this compound with close analogs like 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione (CAS: 797780-74-6) or N-alkyl isatins with different linkers. The combination of a specific propyl linker and a meta-substituted tolyloxy group creates a unique three-dimensional pharmacophore that dictates target engagement, solubility, and metabolic profile. SAR studies on related isatin derivatives confirm that even minor changes in the N-alkyl chain length or the position of substituents on the aromatic ring can profoundly alter biological activity and potency [1]. Therefore, precise structural replication is crucial for reproducible research and targeted discovery campaigns [1].

Quantitative Differentiation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: Evidence for Selection


Lipophilicity Advantage of the m-Tolyloxy Propyl Chain for Membrane Permeability

While experimental LogP data for the target compound is not available in the accessed literature, strong class-level inference from a closely related analog demonstrates the significant impact of the tolyloxypropyl substituent on lipophilicity. The ortho-isomer, 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione (CAS: 797780-74-6), has a calculated LogP of 3.3 [1]. This is a substantial increase from the parent isatin core, which has a LogP of approximately 1.57 . The meta-substituted target compound is expected to have a similar LogP profile. This enhanced lipophilicity suggests improved passive membrane permeability, a critical property for intracellular target engagement.

ADME Medicinal Chemistry Lipophilicity

Propyl Linker as an Optimal Spacer for Biological Activity in Isatin Derivatives

Structure-activity relationship (SAR) studies on N-alkyl chain-tethered bis-isatins have identified the propyl chain as an optimal linker for antimicrobial activity. A direct comparator study showed that compound 4t, which contains a propyl chain linker, exhibited an IC50 value of 3.72 μM against Trichomonas vaginalis. In the same study, compound 4j, also with a propyl linker, had an IC50 of 14.8 μM against Naegleria fowleri, which was more effective than the standard drug miltefosine [1]. This indicates that a three-carbon propyl spacer can provide the ideal geometry and flexibility for binding to certain biological targets, a feature that distinguishes it from analogs with shorter (e.g., ethyl) or longer (e.g., butyl, octyl) linkers.

SAR Antimicrobial Medicinal Chemistry

Validation of the 2,3-Indolinedione Scaffold for Anticancer Drug Discovery

The 2,3-indolinedione core, which is the foundation of the target compound, has been experimentally validated as a promising scaffold for developing novel anticancer agents. A study evaluating eighteen 2,3-indolinedione derivatives against mantle cell lymphoma (MCL) cells found that most exhibited significant antiproliferative activity. The most potent compound in that series, K5, demonstrated an MCL cellular IC50 of 0.4–0.7 μM [1]. While the target compound is not K5, this data confirms that its core pharmacophore is capable of achieving sub-micromolar potency in relevant cellular assays, providing a strong rationale for its exploration as a lead-like or probe molecule.

Oncology Antiproliferative Isatin Derivatives

Targeted Application Scenarios for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione Based on Structural Evidence


Oncology Probe and Lead Optimization Programs

The compound serves as a high-value starting point for medicinal chemistry efforts in oncology. Its validated 2,3-indolinedione core is known for its antiproliferative potential against cancers like mantle cell lymphoma [1]. Its unique N-alkyl side chain offers a distinct vector for further functionalization to modulate potency, selectivity, and drug-like properties.

Antimicrobial and Antiparasitic Screening Libraries

Given that SAR studies on isatin derivatives have identified the propyl linker as optimal for activity against protozoal pathogens like Trichomonas vaginalis and Naegleria fowleri [2], this compound is a compelling candidate for inclusion in phenotypic screening decks targeting neglected tropical diseases or drug-resistant microbial infections.

Chemical Biology Tool for Studying Membrane Permeability

With an inferred high lipophilicity (cLogP ~3.3) compared to the parent isatin core [3], this compound is a useful tool for investigating structure-permeability relationships. It can be employed as a model substrate in PAMPA or Caco-2 assays to study how the m-tolyloxypropyl substituent affects passive diffusion and cellular uptake.

Building Block for CNS-Targeted Compound Synthesis

The enhanced lipophilicity suggests a higher probability of crossing the blood-brain barrier (BBB). Researchers can utilize this compound as a scaffold for synthesizing analogs intended for central nervous system (CNS) targets, where increased LogP values are often a prerequisite for brain penetration [3].

Technical Documentation Hub

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